rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis
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Overview
Description
rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis is a heterocyclic compound featuring a seven-membered azepine ring fused with a five-membered furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various methods, including thermal, photochemical, and microwave irradiation techniques . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as azepine, azepane, and azepinone .
Uniqueness
rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
(3aS,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2)6-9-8(4-5-14-9)10(13-3)12-7-11/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIDFCKJFFSBAM-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CCO2)C(=NC1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@H](CCO2)C(=NC1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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